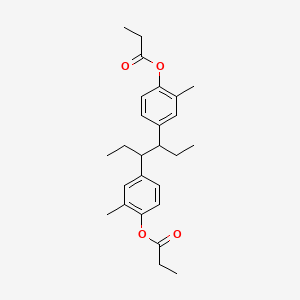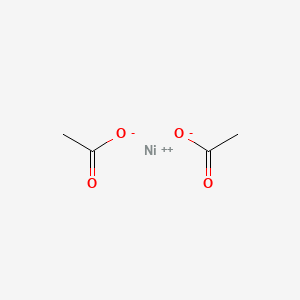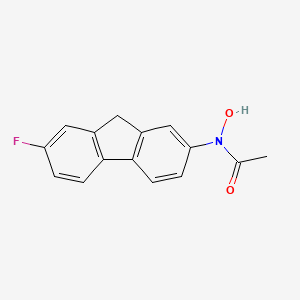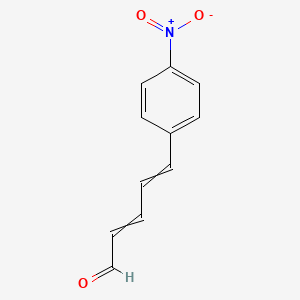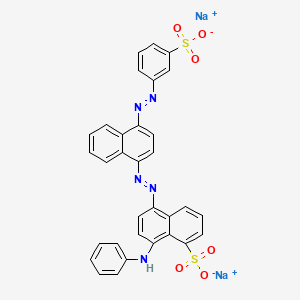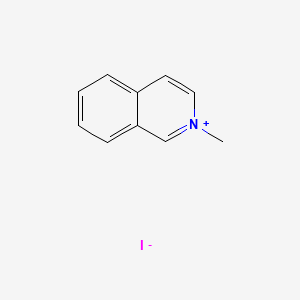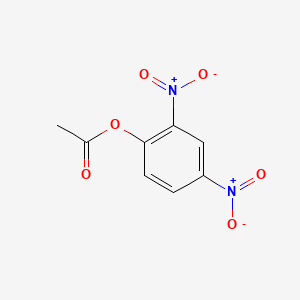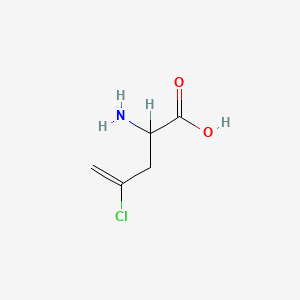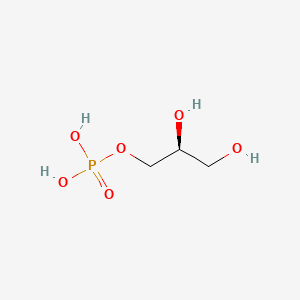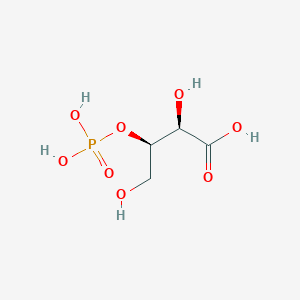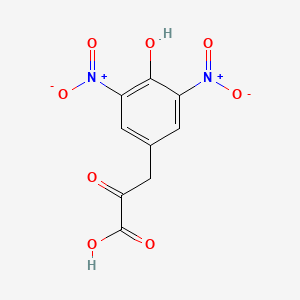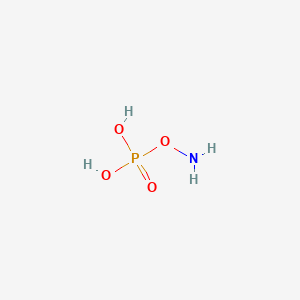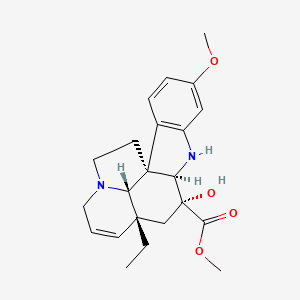![molecular formula C10H14O2 B1203181 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 4230-32-4](/img/structure/B1203181.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bornane-2,5-dione is a bornane monoterpenoid.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione has been studied for its reaction with hexaethyltriamidophosphite in the presence of diethylammonium chloride, resulting in a stable quasiphosphonium salt, which is a significant contribution to the field of organic chemistry (Bogdanov et al., 2006). Additionally, its potential for the synthesis of bicyclic ketones and thiones has been explored, highlighting its versatility in producing a variety of chemical compounds (Werstiuk et al., 1992).
Spectroscopy and Structural Analysis
The compound has been a subject of study in spectroscopic analyses. For instance, the ENDOR spectra of its semiquinone form (camphorsemiquinone anion) revealed significant temperature variations, contributing to our understanding of electron-nuclear double resonance spectroscopy (Tosa et al., 1980). Additionally, its chiroptical properties have been investigated through UV, CD, fluorescence, and circularly polarized luminescence spectra, providing insights into its electronic properties (Longhi et al., 2013).
Environmental Chemistry
In the context of environmental chemistry, 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione's derivatives have been identified as intermediates in the degradation of 2-Methylisoborneol by O3/H2O2, demonstrating its relevance in water treatment and odor control technologies (Li et al., 2010).
Propiedades
Número CAS |
4230-32-4 |
|---|---|
Nombre del producto |
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
UDIUFGIXIGLRSM-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
SMILES canónico |
CC1(C2CC(=O)C1(CC2=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



